3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with a 4-methylbenzenesulfonyl group and a 2-phenylethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods aim to maximize yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,3-diaryl-4-methylsulfonylpyrrolo[2,3-b]quinoxalin-2-ones
- 3-methyl-3H-imidazo[4,5-f]quinoxalin-2-amine
- 3,4,8-trimethylimidazo(4,5-f)quinoxalin-2-amine
Uniqueness
The uniqueness of 3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-17-11-13-19(14-12-17)32(30,31)23-22-25(28-21-10-6-5-9-20(21)27-22)29(24(23)26)16-15-18-7-3-2-4-8-18/h2-14H,15-16,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSXPEIBCLBKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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